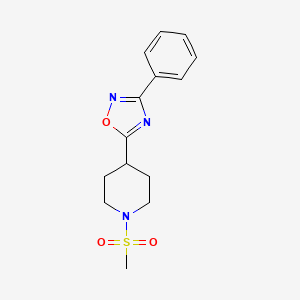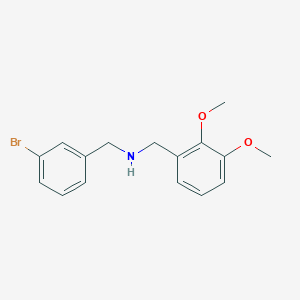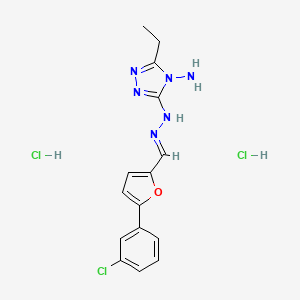
ethyl 1-(2-biphenylylcarbonyl)-4-piperidinecarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 1-(2-biphenylylcarbonyl)-4-piperidinecarboxylate, also known as EBP, is a chemical compound that has been widely studied for its potential use as a pharmaceutical drug. EBP is a member of the piperidine family of compounds and is known for its unique chemical structure and properties.
作用机制
The mechanism of action of ethyl 1-(2-biphenylylcarbonyl)-4-piperidinecarboxylate is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. ethyl 1-(2-biphenylylcarbonyl)-4-piperidinecarboxylate has been shown to inhibit the activity of certain enzymes and proteins that are involved in the development and progression of diseases.
Biochemical and Physiological Effects:
ethyl 1-(2-biphenylylcarbonyl)-4-piperidinecarboxylate has been shown to have a variety of biochemical and physiological effects on the body. Studies have shown that ethyl 1-(2-biphenylylcarbonyl)-4-piperidinecarboxylate can reduce inflammation, promote cell growth and differentiation, and improve cognitive function. ethyl 1-(2-biphenylylcarbonyl)-4-piperidinecarboxylate has also been shown to have antioxidant properties, which may help to protect cells from damage.
实验室实验的优点和局限性
Ethyl 1-(2-biphenylylcarbonyl)-4-piperidinecarboxylate has a number of advantages for use in laboratory experiments. It is relatively easy to synthesize and has been shown to have a variety of biological activities. However, there are also some limitations associated with the use of ethyl 1-(2-biphenylylcarbonyl)-4-piperidinecarboxylate in lab experiments. For example, the compound can be difficult to purify, and its effects can be difficult to measure in certain experimental systems.
未来方向
There are a number of potential future directions for research on ethyl 1-(2-biphenylylcarbonyl)-4-piperidinecarboxylate. One area of interest is the development of new synthetic methods for producing ethyl 1-(2-biphenylylcarbonyl)-4-piperidinecarboxylate and related compounds. Another area of interest is the further study of the mechanism of action of ethyl 1-(2-biphenylylcarbonyl)-4-piperidinecarboxylate, which could lead to the development of new drugs with improved efficacy and safety profiles. Additionally, there is interest in exploring the potential use of ethyl 1-(2-biphenylylcarbonyl)-4-piperidinecarboxylate in combination with other drugs or therapies for the treatment of various diseases.
合成方法
The synthesis of ethyl 1-(2-biphenylylcarbonyl)-4-piperidinecarboxylate involves a series of chemical reactions that can be performed in a laboratory setting. The most common method for synthesizing ethyl 1-(2-biphenylylcarbonyl)-4-piperidinecarboxylate involves the reaction of 2-biphenylcarboxylic acid with piperidine in the presence of a coupling agent such as dicyclohexylcarbodiimide. The resulting compound is then esterified with ethanol to yield ethyl 1-(2-biphenylylcarbonyl)-4-piperidinecarboxylate.
科学研究应用
Ethyl 1-(2-biphenylylcarbonyl)-4-piperidinecarboxylate has been the subject of extensive scientific research due to its potential use as a pharmaceutical drug. Studies have shown that ethyl 1-(2-biphenylylcarbonyl)-4-piperidinecarboxylate has a variety of biological activities, including anti-inflammatory, anti-tumor, and neuroprotective effects. ethyl 1-(2-biphenylylcarbonyl)-4-piperidinecarboxylate has also been shown to have potential in the treatment of a variety of diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
属性
IUPAC Name |
ethyl 1-(2-phenylbenzoyl)piperidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO3/c1-2-25-21(24)17-12-14-22(15-13-17)20(23)19-11-7-6-10-18(19)16-8-4-3-5-9-16/h3-11,17H,2,12-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VANZSXIWBRYRDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C(=O)C2=CC=CC=C2C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[4-(4-ethyl-1-piperazinyl)-5-fluoro-2-methylphenyl]-1-butanone](/img/structure/B5836785.png)

![N-[amino(1,3-benzoxazol-2-ylamino)methylene]-3-(2-furyl)acrylamide](/img/structure/B5836799.png)




![3-methyl-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}butanamide](/img/structure/B5836845.png)
![N-[4-(dimethylamino)phenyl]isonicotinamide](/img/structure/B5836848.png)

![1'-benzyl-1,4-dihydrospiro[3,1-benzoxazine-2,4'-piperidine]](/img/structure/B5836859.png)

![3-{[4-(acetyloxy)benzoyl]amino}-2-methylbenzoic acid](/img/structure/B5836906.png)
